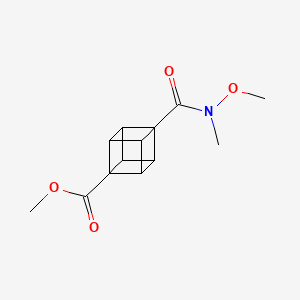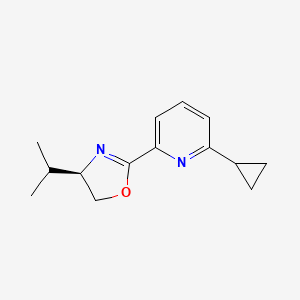
Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate is a synthetic organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.27 g/mol It is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common route includes the following steps:
Functionalization of Cubane: The cubane core is functionalized to introduce reactive groups that can be further modified.
Esterification: The final step involves esterification to form the methyl ester of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carbamoyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its rigid cubane core can be used to create novel materials with unique mechanical and thermal properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mécanisme D'action
The mechanism of action of Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity. The methoxy(methyl)carbamoyl group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane Derivatives: Other cubane derivatives include cubane-1,4-dicarboxylic acid and cubane-1,4-diamine, which share the rigid cubane core but differ in their functional groups.
Carbamoyl Compounds: Compounds like N-methylcarbamoyl chloride and N-methylcarbamoyl fluoride have similar carbamoyl groups but lack the cubane structure.
Uniqueness
Methyl 4-(methoxy(methyl)carbamoyl)cubane-1-carboxylate is unique due to its combination of the cubane core and the methoxy(methyl)carbamoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14(18-3)10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZPOWYULWLPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C12C3C4C1C5C2C3C45C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol](/img/structure/B8239461.png)

![6-Bromo-3-fluorobenzo[B]thiophene](/img/structure/B8239499.png)
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8239514.png)



![(4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole](/img/structure/B8239542.png)

![(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239545.png)
![[2,2'-Bipyridine]-6-carboximidamide dihydrochloride](/img/structure/B8239550.png)


